REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]2[S:6][C:7]3[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][C:8]=3[CH:9](Cl)[CH2:10][C:4]=2[CH:3]=1.[N:19]1([CH2:25][CH2:26][C:27]([NH2:29])=[O:28])[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:18]=[CH:17][C:5]2[S:6][C:7]3[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][C:8]=3[CH:9]([N:22]3[CH2:21][CH2:20][N:19]([CH2:25][CH2:26][C:27]([NH2:29])=[O:28])[CH2:24][CH2:23]3)[CH2:10][C:4]=2[CH:3]=1
|
Name
|
2,10-dichloro-7-fluoro-10,11-dihydrodibenzo(b,f)-thiepin
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Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(SC3=C(C(C2)Cl)C=CC(=C3)F)C=C1
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Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)CCC(=O)N
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Type
|
CUSTOM
|
Details
|
with stirring for 8 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
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is refluxed
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Type
|
CUSTOM
|
Details
|
than evaporated under reduced pressure
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Type
|
EXTRACTION
|
Details
|
the residue is extracted
|
Type
|
STIRRING
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Details
|
by shaking with a two-phase system
|
Type
|
CUSTOM
|
Details
|
The clear aqueous solution is separated
|
Type
|
ADDITION
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Details
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The so-formed suspension of the amorphous base
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Type
|
ADDITION
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Details
|
is diluted with ethanol (100 ml)
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Type
|
TEMPERATURE
|
Details
|
the mixture is briefly warmed to boiling
|
Type
|
CUSTOM
|
Details
|
to crystallize at room temperature for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The crystalline product is separated
|
Type
|
WASH
|
Details
|
washed with a small amount of ethanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
it can be purified by crystallization from ethanol
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(SC3=C(C(C2)N2CCN(CC2)CCC(=O)N)C=CC(=C3)F)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |